3(2H)-Benzofuranone, 6,7-dihydroxy-

Vue d'ensemble

Description

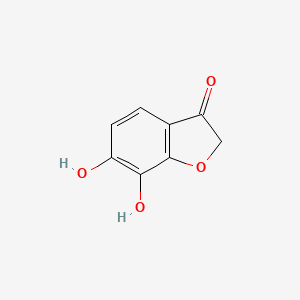

3(2H)-Benzofuranone, 6,7-dihydroxy- is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.13 g/mol. The purity is usually 95%.

The exact mass of the compound 3(2H)-Benzofuranone, 6,7-dihydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3(2H)-Benzofuranone, 6,7-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Benzofuranone, 6,7-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound 3(2H)-Benzofuranone, 6,7-dihydroxy-, also known as 6,7-Dihydroxy-benzofuran-3-one, is the PA endonuclease of the influenza virus . This enzyme is highly conserved across influenza strains and serotypes and is indispensable for the viral lifecycle .

Mode of Action

The compound 6,7-Dihydroxy-benzofuran-3-one interacts with the PA endonuclease, inhibiting its function . This interaction disrupts the viral lifecycle, preventing the influenza virus from replicating and spreading .

Biochemical Pathways

The action of 6,7-Dihydroxy-benzofuran-3-one affects the viral replication pathway of the influenza virus . By inhibiting the PA endonuclease, the compound disrupts the process of viral RNA replication, which is a crucial step in the influenza virus lifecycle .

Result of Action

The molecular and cellular effects of 6,7-Dihydroxy-benzofuran-3-one’s action include the inhibition of viral RNA replication, leading to a decrease in the production of new influenza virus particles . This results in a reduction of viral load and potentially alleviates the symptoms of influenza infection .

Analyse Biochimique

Biochemical Properties

3(2H)-Benzofuranone, 6,7-dihydroxy- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 3(2H)-Benzofuranone, 6,7-dihydroxy- is with enzymes involved in oxidative stress responses. It has been shown to inhibit the activity of certain oxidases, thereby reducing the production of reactive oxygen species. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of 3(2H)-Benzofuranone, 6,7-dihydroxy- on various types of cells and cellular processes are significant. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3(2H)-Benzofuranone, 6,7-dihydroxy- can activate antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense. This results in enhanced cellular protection against oxidative stress . Furthermore, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of 3(2H)-Benzofuranone, 6,7-dihydroxy- involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific sites on enzymes, inhibiting their catalytic activity and preventing the formation of reactive oxygen species . Additionally, 3(2H)-Benzofuranone, 6,7-dihydroxy- can activate transcription factors that regulate the expression of genes involved in antioxidant defense, leading to increased production of protective proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3(2H)-Benzofuranone, 6,7-dihydroxy- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 3(2H)-Benzofuranone, 6,7-dihydroxy- can lead to sustained activation of antioxidant defense mechanisms, providing prolonged protection against oxidative stress .

Dosage Effects in Animal Models

The effects of 3(2H)-Benzofuranone, 6,7-dihydroxy- have also been studied in animal models to understand how different dosages influence its activity. Studies have shown that low to moderate doses of this compound can effectively activate antioxidant defense mechanisms without causing significant toxicity . At higher doses, 3(2H)-Benzofuranone, 6,7-dihydroxy- may exhibit toxic effects, including oxidative damage and disruption of cellular function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize the beneficial effects while minimizing potential adverse effects .

Metabolic Pathways

3(2H)-Benzofuranone, 6,7-dihydroxy- is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization . Additionally, this compound can affect metabolite levels by altering the balance between different metabolic pathways . For example, 3(2H)-Benzofuranone, 6,7-dihydroxy- can enhance the activity of enzymes involved in the pentose phosphate pathway, leading to increased production of reducing equivalents and antioxidant molecules .

Transport and Distribution

The transport and distribution of 3(2H)-Benzofuranone, 6,7-dihydroxy- within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects . The distribution of 3(2H)-Benzofuranone, 6,7-dihydroxy- within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 3(2H)-Benzofuranone, 6,7-dihydroxy- is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 3(2H)-Benzofuranone, 6,7-dihydroxy- can be localized to the mitochondria, where it interacts with mitochondrial enzymes and influences mitochondrial function . Additionally, it can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins .

Activité Biologique

3(2H)-Benzofuranone, 6,7-dihydroxy- (also known as 6,7-dihydroxy-3H-1-benzofuran-2-one) is a compound with significant biological activity attributed to its unique chemical structure. This article reviews the biological activities, synthesis methods, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of 3(2H)-benzofuranone, 6,7-dihydroxy- is CHO, with a molecular weight of approximately 166.14 g/mol. The presence of hydroxyl groups at positions 6 and 7 enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds, including 6,7-dihydroxy-3H-1-benzofuran-2-one, exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example:

- Inhibition of Bacterial Growth : Docking studies suggest strong binding affinity to bacterial DNA gyrase, indicating potential as a lead compound for developing new antibiotics.

- Fungal Activity : In vitro studies have demonstrated effectiveness against fungal strains, showcasing broad-spectrum antimicrobial potential .

Anticancer Potential

The compound has also been investigated for its anticancer properties . It interacts with specific enzymes involved in cancer cell proliferation:

- Inhibition of Cell Proliferation : Research has shown that certain derivatives can suppress the growth of cancer cell lines such as K562 (leukemia), HT-29 (colon cancer), and HepG2 (liver cancer) .

- Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Neuroprotective Effects

Recent studies have highlighted the potential of benzofuranone derivatives in treating neurodegenerative diseases:

- Cholinesterase Inhibition : Compounds derived from benzofuranone have shown significant acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease. For instance, one derivative exhibited an IC value comparable to donepezil, a standard Alzheimer's treatment .

- Antioxidant Activity : The ability to scavenge free radicals has been linked to neuroprotective effects, reducing oxidative stress in neuronal cells .

Synthesis Methods

The synthesis of 3(2H)-benzofuranone, 6,7-dihydroxy- can be achieved through various methods:

Case Studies

-

Antimicrobial Evaluation :

- A study evaluated the antibacterial activity against E. coli and S. aureus, demonstrating significant inhibition zones compared to control groups.

- Cancer Cell Line Studies :

- Neuroprotective Studies :

Propriétés

IUPAC Name |

6,7-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-2-1-4-6(10)3-12-8(4)7(5)11/h1-2,9,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHCVQNIRWDINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064191 | |

| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-27-1 | |

| Record name | 6,7-Dihydroxy-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydroxycoumaranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxycoumaranon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-2H-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIHYDROXYCOUMARANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1BM25U2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.